molecular formula C17H15ClN6 B3733827 5-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-3-cyclopropyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole

5-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-3-cyclopropyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole

Cat. No. B3733827
M. Wt: 338.8 g/mol
InChI Key: KDNRTQZILACTNX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . The optimized molecular structure of the title compound with the numbering scheme of the atoms is shown in Fig. 1 .


Chemical Reactions Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Physical And Chemical Properties Analysis

Quantum chemical calculations were carried out using Gaussian 09w and the geometrical structures were visualized using the Gauss View 5.0 interface . The density functional theory (DFT) method combined with the B3LYP (Becke’s three-parameter hybrid functional (B3) for the exchange part and the Lee-Yang-Parr (LYP) correlation function were utilized for geometrical optimization, frequency calculations, and population analysis .

Mechanism of Action

The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Future Directions

Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the synthesis of the heterocyclic compounds containing the pyrazole moiety, is of great importance . The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

5-[1-(2-chlorophenyl)pyrazol-4-yl]-3-cyclopropyl-1-methyl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6/c1-23-17-15(14(22-23)10-6-7-10)20-16(21-17)11-8-19-24(9-11)13-5-3-2-4-12(13)18/h2-5,8-10H,6-7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNRTQZILACTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)C3CC3)NC(=N2)C4=CN(N=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2-chlorophenyl)pyrazol-4-yl]-3-cyclopropyl-1-methyl-4H-imidazo[4,5-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-3-cyclopropyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole
Reactant of Route 2
5-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-3-cyclopropyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole
Reactant of Route 3
Reactant of Route 3
5-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-3-cyclopropyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole
Reactant of Route 4
5-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-3-cyclopropyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole
Reactant of Route 5
Reactant of Route 5
5-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-3-cyclopropyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole
Reactant of Route 6
Reactant of Route 6
5-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-3-cyclopropyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole

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